Cas no 84476-99-3 (2,5-Difluoropyridine)

2,5-Difluoropyridine structure
2,5-Difluoropyridine structure
Product Name:2,5-Difluoropyridine
Número CAS:84476-99-3
MF:C5H3F2N
Megavatios:115.080827951431
MDL:MFCD04114191
CID:60703
PubChem ID:2762871
Update Time:2024-10-26

2,5-Difluoropyridine Propiedades químicas y físicas

Nombre e identificación

    • 2,5-Difluoropyridine
    • 2,4-DIFLUOROPHENYL ISOTHIOCYANATE
    • 2,5-difluoro-pyridine
    • Pyridine,2,5-difluoro
    • Pyridine, 2,5-difluoro-
    • 2,5-Difluorpyridin
    • PubChem14398
    • Pyridine,2,5-difluoro-
    • 2,5-bis(fluoranyl)pyridine
    • KSC652G9R
    • XFAMUOYNXFXQTC-UHFFFAOYSA-N
    • BH355
    • 2,5-Difluoropyridine, AldrichCPR
    • STL554749
    • BBL100955
    • TRA0057948
    • LS20951
    • AS04727
    • SY005276
    • 2,5-Difluoropyridine (ACI)
    • MFCD04114191
    • EN300-98298
    • D4174
    • SCHEMBL415945
    • 84476-99-3
    • AKOS005063482
    • A840800
    • 2,5-Difluoropyridine, 97%
    • CS-W003160
    • AC-6251
    • J-507345
    • DTXSID30376528
    • DB-005872
    • PS-9232
    • MDL: MFCD04114191
    • Renchi: 1S/C5H3F2N/c6-4-1-2-5(7)8-3-4/h1-3H
    • Clave inchi: XFAMUOYNXFXQTC-UHFFFAOYSA-N
    • Sonrisas: FC1C=CC(F)=CN=1

Atributos calculados

  • Calidad precisa: 115.02300
  • Masa isotópica única: 115.023
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 8
  • Cuenta de enlace giratorio: 0
  • Complejidad: 76.8
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 12.9
  • Xlogp3: 1.4

Propiedades experimentales

  • Denso: 1.274 g/mL at 25 °C
  • Punto de fusión: -33°C(lit.)
  • Punto de ebullición: 115°C(lit.)
  • Punto de inflamación: 华氏:75.2 °F
    摄氏:24 °C
  • índice de refracción: n20/D 1.445
  • PSA: 12.89000
  • Logp: 1.35980

2,5-Difluoropyridine Información de Seguridad

  • Símbolo: GHS02 GHS07
  • Promover:警告
  • Palabra de señal:Warning
  • Instrucciones de peligro: H226,H315,H319,H335
  • Declaración de advertencia: P261,P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 1993C 3 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 10-36/37/38
  • Instrucciones de Seguridad: 16-26-36/37/39
  • Señalización de mercancías peligrosas: Xi
  • Nivel de peligro:3
  • Grupo de embalaje:III
  • Condiciones de almacenamiento:Store long-term at 2-8°C

2,5-Difluoropyridine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    中国海关编码:

    2933399090

    概述:

    2933399090. 其他结构含非稠合吡啶环的化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,5-Difluoropyridine PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0461989467- 1g
2,5-Difluoropyridine
84476-99-3 98%(GC)
1g
¥ 117.6 2021-05-18
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0461989451- 5g
2,5-Difluoropyridine
84476-99-3 98%(GC)
5g
¥ 294.1 2021-05-18
Fluorochem
036113-1g
2,5-Difluoropyridine
84476-99-3 97%
1g
£18.00 2022-03-01
Fluorochem
036113-5g
2,5-Difluoropyridine
84476-99-3 97%
5g
£26.00 2022-03-01
Fluorochem
036113-25g
2,5-Difluoropyridine
84476-99-3 97%
25g
£106.00 2022-03-01
Fluorochem
036113-100g
2,5-Difluoropyridine
84476-99-3 97%
100g
£310.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D124342-250mg
2,5-Difluoropyridine
84476-99-3 98%
250mg
¥29.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D124342-5g
2,5-Difluoropyridine
84476-99-3 98%
5g
¥95.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D124342-1g
2,5-Difluoropyridine
84476-99-3 98%
1g
¥46.90 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R016580-1g
2,5-Difluoropyridine
84476-99-3 97%
1g
¥39 2024-05-21

2,5-Difluoropyridine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water ;  2 h, 25 °C
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 2

Condiciones de reacción
Referencia
Fluorinations with potassium tetrafluorocobaltate(III). Part VII. Further investigations on the fluorination of pyridine
Coe, Paul L.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 171-89

Métodos de producción 3

Condiciones de reacción
Referencia
Fluorinations with complex metal fluorides. Part 6. Fluorination of pyridine and related compounds with cesium tetrafluorocobaltate(III)
Plevey, Raymond G.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 159-69

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, -5 °C
2.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1.25 h, -10 °C → 0 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  20 h, -5 °C
3.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  28 h, 343 K
2.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Referencia
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  2 h, rt
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
2.1 Solvents: Toluene ;  3 d, rt
3.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 11

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  2 h, rt
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 min, reflux
Referencia
Removal of fluorine from and introduction of fluorine into polyhalopyridines: an exercise in nucleophilic hetarenic substitution
Bobbio, Carla; et al, Chemistry - A European Journal, 2005, 11(6), 1903-1910

Métodos de producción 13

Condiciones de reacción
Referencia
Fluorinations with complex metal fluorides. Part 6. Fluorination of pyridine and related compounds with cesium tetrafluorocobaltate(III)
Plevey, Raymond G.; et al, Journal of Fluorine Chemistry, 1982, 21(2), 159-69

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: (OC-6-43)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylide… Solvents: Tetrahydrofuran ;  3 d, 343 K
Referencia
Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C-F Activation and Chemoselectivity of C-F versus C-H Bond Cleavage
McKay, David; et al, ACS Catalysis, 2015, 5(2), 776-787

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Toluene ;  3 d, rt
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
2.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

Métodos de producción 17

Condiciones de reacción
1.1 Solvents: Toluene-d8 ;  -30 °C; 20 h, -15 °C
2.1 Solvents: Toluene-d8 ;  8 h, rt → 50 °C
3.1 Solvents: Toluene ;  3 d, rt
4.1 Reagents: Triethylsilane Catalysts: Di-μ-hydrobis[1,1′-(1,3-propanediyl)bis[1,1-bis(1-methylethyl)phosphine-κP]]dirh… Solvents: Benzene-d6 ;  48 h, rt → 50 °C
Referencia
Catalytic hydrodefluorination of fluoroaromatics with silanes as hydrogen source at a binuclear rhodium complex: Characterization of key intermediates
Zamostna, Lada; et al, Journal of Fluorine Chemistry, 2013, 155, 132-142

2,5-Difluoropyridine Raw materials

2,5-Difluoropyridine Preparation Products

2,5-Difluoropyridine Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:84476-99-3)2,5-Difluoropyridine
Número de pedido:A905943
Estado del inventario:in Stock
Cantidad:250.0g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:22
Precio ($):239.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:84476-99-3)2,5-Difluoropyridine
A905943
Pureza:99%
Cantidad:250.0g
Precio ($):239.0